molecular formula C16H17NO3 B495930 N-methyl-2-(2-phenoxyethoxy)benzamide CAS No. 881581-99-3

N-methyl-2-(2-phenoxyethoxy)benzamide

Cat. No.: B495930
CAS No.: 881581-99-3
M. Wt: 271.31g/mol
InChI Key: NODMHTWHQWQWGA-UHFFFAOYSA-N
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Description

N-Methyl-2-(2-phenoxyethoxy)benzamide is a benzamide derivative characterized by a methyl group attached to the benzamide nitrogen and a phenoxyethoxy substituent at the 2-position of the benzene ring.

Properties

CAS No.

881581-99-3

Molecular Formula

C16H17NO3

Molecular Weight

271.31g/mol

IUPAC Name

N-methyl-2-(2-phenoxyethoxy)benzamide

InChI

InChI=1S/C16H17NO3/c1-17-16(18)14-9-5-6-10-15(14)20-12-11-19-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,17,18)

InChI Key

NODMHTWHQWQWGA-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=CC=C1OCCOC2=CC=CC=C2

Canonical SMILES

CNC(=O)C1=CC=CC=C1OCCOC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

The following table summarizes key structural and functional differences between N-methyl-2-(2-phenoxyethoxy)benzamide and related compounds:

Compound Name Substituents Biological Activity Synthesis Method References
This compound N-methyl, 2-phenoxyethoxy Not explicitly reported Likely Ullmann coupling or benzoyl chloride-amine reaction
AS-4370 () 4-amino-5-chloro-2-ethoxy, morpholinyl-methyl Gastrokinetic agent (enhances gastric motility) Multi-step synthesis with pyridine coupling
Axitinib () N-methyl, thio-linked indazol-pyridinyl ethenyl Anticancer (tyrosine kinase inhibitor) Sulfinyl/sulfanyl coupling reactions
N-(5-Amino-2-methylphenyl)-4-(2-phenoxyethoxy)-benzamide () 4-phenoxyethoxy, 5-amino-2-methylphenyl Not explicitly reported Benzamide coupling with substituted aniline
N,N-Dimethyl-2-(2-phenylethoxy)benzamide () N,N-dimethyl, 2-phenylethoxy Not explicitly reported Alkylation of benzamide precursor

Key Structural and Functional Insights:

Substituent Effects on Lipophilicity and Solubility: The phenoxyethoxy group in the target compound likely enhances lipophilicity compared to analogs with shorter alkoxy chains (e.g., methoxyethoxy in ). This may improve membrane permeability but reduce aqueous solubility .

Synthetic Routes: The target compound could be synthesized via Ullmann-type C–N coupling (copper catalysis), as demonstrated in for related benzimidazole derivatives . Alternative routes involve reacting 2-(2-phenoxyethoxy)benzoyl chloride with methylamine, a method analogous to ’s synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

Biological Activity Trends: Gastrokinetic activity in AS-4370 () is attributed to the 4-amino-5-chloro-2-ethoxy and morpholinyl groups, which are absent in the target compound. This highlights how minor substituent changes drastically alter pharmacological profiles .

Structural Characterization :

  • X-ray crystallography (e.g., ) is critical for confirming the planar geometry of the benzamide core and substituent orientations, which influence binding to targets like enzymes or receptors .

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